(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol
Description
This compound is a purine nucleoside analog characterized by a 2-amino-6-chloro-substituted purine base and a modified ribose moiety. The sugar unit features a hydroxymethyl group at the 2R position and a methoxy group at the 4R position, distinguishing it from canonical nucleosides like adenosine. Such modifications are often employed to enhance metabolic stability, alter base-pairing properties, or modulate interactions with enzymes like kinases or polymerases .
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXXTTIZSFJMOD-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is a purine derivative with potential biological activity that has garnered attention in pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H14ClN5O4
- Molecular Weight : 315.71 g/mol
- CAS Number : 194034-59-8
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, which allows it to interfere with nucleic acid metabolism. The presence of the amino group and chlorine atom in its structure enhances its interaction with various biological targets, particularly enzymes involved in nucleotide synthesis.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with their RNA synthesis. Studies have demonstrated that it can effectively reduce viral load in infected cell lines.
Antitumor Effects
The compound has also been investigated for its antitumor potential. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
Immunomodulatory Effects
Preliminary studies suggest that this compound may modulate immune responses. It has been observed to enhance the activity of certain immune cells while suppressing others, indicating a potential role in autoimmune disease management.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antiviral Efficacy (2023) | Demonstrated a 70% reduction in viral replication in treated cell lines compared to controls. |
| Study 2 : Antitumor Activity (2022) | Showed significant inhibition of tumor growth in mouse models, with a 50% reduction in tumor size over four weeks. |
| Study 3 : Immunomodulation (2021) | Reported increased activation of T-cells and reduced inflammatory cytokines in treated subjects. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity
- The compound exhibits significant antiviral properties, particularly against viruses such as HIV and Hepatitis C. Its mechanism of action involves the inhibition of viral replication through interference with nucleic acid synthesis pathways.
- Case Study: Research has demonstrated that analogs of this compound can effectively inhibit the replication of the HIV virus in vitro, showcasing potential for development into therapeutic agents for viral infections .
-
Antitumor Properties
- Studies indicate that this compound may possess antitumor effects by inducing apoptosis in cancer cells. Its purine structure allows it to interact with DNA and RNA synthesis pathways, potentially leading to cell cycle arrest.
- Case Study: In a study involving various cancer cell lines, derivatives of this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics .
Biochemical Applications
-
Nucleotide Synthesis
- The compound can serve as a building block in the synthesis of nucleotide analogs, which are crucial for studying metabolic pathways and developing new drugs.
- Application: Researchers utilize this compound in the synthesis of modified nucleotides for incorporation into RNA molecules in order to study their biological functions .
-
Enzyme Inhibition Studies
- It has been used to investigate the inhibition of specific enzymes involved in nucleotide metabolism. Understanding these interactions aids in drug design targeting metabolic diseases.
- Application: Research has shown that this compound can inhibit enzymes like adenosine deaminase, which plays a role in purine metabolism .
Molecular Biology Applications
- Gene Expression Studies
- Cell Culture Experiments
Chemical Reactions Analysis
Halogenation and Purine Modification
The 6-chloro substituent on the purine ring is critical for its biological activity. This group can be introduced via halogenation reactions using reagents like N-chlorosuccinimide (NCS) .
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Reaction Example :
Adenosine derivatives undergo chlorination in DMF/acetic acid with NCS at room temperature, yielding 6-chloropurine analogs. For instance, adenosine treated with NCS in DMF/AcOH (10 mL) for 48 hours achieved a 52% yield of the chlorinated product .
| Reagent | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|
| NCS | DMF/AcOH (1:0.2) | RT, 48 h | 52% | |
| NCS | DMF/AcOH (1:0.2) | RT, 6 days | 65% |
Phosphorylation of Hydroxymethyl Group
The hydroxymethyl group at the 2' position can be phosphorylated to form prodrugs or nucleotide analogs. Phosphoramidite chemistry is commonly employed for this modification.
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Reaction Example :
Phosphorylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in acetonitrile with 1H-tetrazole as a catalyst achieves efficient coupling. This method is standard in oligonucleotide synthesis .
| Phosphorylating Agent | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | 1H-tetrazole | CH₃CN | 85–90% |
Deprotection and Functionalization
Silyl ethers (e.g., TBDMS or TIPS groups) are often used to protect hydroxyl groups during synthesis. Deprotection is achieved using HF-pyridine or TBAF .
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Reaction Example :
A tetrahydrofuran intermediate protected with triisopropylsilyl (TIPS) groups was deprotected using HF-pyridine in THF , yielding the free hydroxyl derivative .
| Deprotection Reagent | Solvent | Conditions | Source |
|---|---|---|---|
| HF-pyridine | THF | RT, 2 h |
Coupling Reactions
The compound serves as a building block for phosphodiester bond formation in oligonucleotide synthesis.
-
Reaction Example :
Activation with 1H-tetrazole and coupling with 5'-OH nucleosides in acetonitrile produces dinucleotides. This method is pivotal in constructing RNA analogs with modified bases .
| Coupling Agent | Activator | Solvent | Yield | Source |
|---|---|---|---|---|
| EDCI | 1H-tetrazole | CH₃CN | 75–80% |
Stability and Storage
The compound is sensitive to hydrolysis and oxidation. Storage at –20°C under inert atmosphere is recommended .
Key Takeaways:
-
Chlorination at the purine C6 position is achieved using NCS in DMF/AcOH.
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Methoxy groups are introduced via SN2 methylation under basic conditions.
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Phosphorylation of the hydroxymethyl group enables nucleotide prodrug formation.
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Silyl protection/deprotection strategies are critical for selective functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs, as derived from the evidence:
Key Observations:
Purine Base Modifications: The 2-amino-6-chloro motif in the target compound is conserved in analogs like and , but substitutions such as 2-nitro () or 6-acetamido () alter electronic properties and hydrogen-bonding capacity, influencing target recognition. Reduction of 2-nitro to 2-amino (via Raney Ni/H₂, ) demonstrates a common strategy for generating amino-substituted purines.
Sugar Moieties :
- The 4R-methoxy group in the target compound contrasts with diols (), fluoro (), or extended ethers () in analogs. Methoxy groups enhance steric shielding and reduce enzymatic degradation compared to hydroxyl groups.
- Stereochemistry (e.g., 4R vs. 4S in ) critically affects conformation and biological activity, as seen in nucleoside therapeutics.
Synthetic Strategies :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high stereochemical purity in this compound?
- Methodology: Use chiral auxiliary-mediated synthesis or enzymatic catalysis to preserve stereochemistry. Protect the hydroxymethyl and amino groups during reactions to prevent unwanted side reactions. Purify intermediates via preparative HPLC or column chromatography with chiral stationary phases. Confirm stereochemistry using X-ray crystallography or NOESY NMR .
- Key Challenges: Avoiding epimerization at the 3R and 4R positions due to the methoxy group’s steric effects.
Q. How can the structural integrity of this compound be validated under varying pH and temperature conditions?
- Methodology: Conduct stability studies using LC-MS and ¹H/¹³C NMR to monitor degradation. Store samples at -20°C in inert atmospheres (e.g., argon) to prevent oxidation . Adjust pH (4–8) in buffered solutions and track changes in UV-Vis spectra. Compare results with analogs like (2R,3S,4R,5R)-purine derivatives to identify labile functional groups .
Q. What analytical techniques are optimal for quantifying impurities in this compound?
- Methodology: Employ reversed-phase HPLC with UV detection (λ = 260 nm for purine absorption) and mass spectrometry for impurity profiling. Use high-resolution NMR (600 MHz+) to resolve overlapping signals from diastereomers. Reference standards for common byproducts (e.g., dechlorinated or demethylated analogs) .
Q. How does the chloro-substituent on the purine ring influence its base-pairing interactions in nucleic acid analogs?
- Methodology: Perform thermal denaturation assays (Tm) with complementary DNA/RNA strands. Compare with non-chlorinated analogs (e.g., 6-amino derivatives) to assess hydrogen bonding disruption. Computational modeling (MD simulations) can predict steric clashes or electrostatic effects .
Advanced Research Questions
Q. How do stereochemical variations at the 3R and 4R positions affect binding to purinergic receptors (e.g., P2Y family)?
- Methodology: Synthesize stereoisomers and test affinity via competitive radioligand binding assays (³H-labeled agonists). Pair with molecular docking studies using receptor crystal structures (e.g., P2Y₁₂) to identify critical hydrogen bonds. Address discrepancies in IC₅₀ values by verifying compound purity via elemental analysis .
Q. What experimental approaches resolve contradictions in reported cytotoxicity data across cell lines?
- Methodology: Standardize assay conditions (e.g., serum-free media, incubation time) to minimize variability. Test metabolites using hepatic microsomes to rule out bioactivation differences. Cross-validate with RNA-seq to identify cell-specific receptor expression profiles (e.g., adenosine vs. purine transporters) .
Q. How can structure-activity relationship (SAR) studies optimize the methoxy group’s role in metabolic stability?
- Methodology: Synthesize analogs with substituents varying in size (e.g., ethoxy, hydroxyl) and logP. Assess metabolic half-life in human liver microsomes and correlate with cytochrome P450 inhibition assays. Use LC-MS/MS to identify major phase I/II metabolites .
Q. What degradation pathways dominate under oxidative stress, and how can they be mitigated?
- Methodology: Expose the compound to H₂O₂ or UV light and analyze degradation products via LC-HRMS. Identify reactive sites (e.g., chloro-purine) and introduce stabilizing groups (e.g., fluorine at C2). Compare with fluorinated analogs () for enhanced resistance .
Q. Which in vivo models are suitable for evaluating pharmacokinetics and target engagement?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
